molecular formula C12H16O3 B3046115 Butanal, 4-[(4-methoxyphenyl)methoxy]- CAS No. 119649-27-3

Butanal, 4-[(4-methoxyphenyl)methoxy]-

Cat. No.: B3046115
CAS No.: 119649-27-3
M. Wt: 208.25 g/mol
InChI Key: PDTXEOPUVZXZJR-UHFFFAOYSA-N
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Description

Butanal, 4-[(4-methoxyphenyl)methoxy]- is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. This compound is characterized by the presence of a butanal group attached to a 4-methoxyphenylmethoxy moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanal, 4-[(4-methoxyphenyl)methoxy]- typically involves the reaction of 4-methoxybenzyl alcohol with butanal under specific conditions. One common method is the use of an acid catalyst to facilitate the formation of the desired product through a condensation reaction . The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of Butanal, 4-[(4-methoxyphenyl)methoxy]- may involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher efficiency and cost-effectiveness. The use of advanced catalysts and automated systems helps in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Butanal, 4-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Butanal, 4-[(4-methoxyphenyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanal, 4-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The methoxyphenyl group may also contribute to its activity by interacting with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Butanal, 2-methyl-
  • Butanamide, N-(4-methoxyphenyl)-
  • 2-Butanone, 4-(4-methoxyphenyl)-

Uniqueness

Butanal, 4-[(4-methoxyphenyl)methoxy]- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an aldehyde group and a methoxyphenyl group allows it to participate in a wide range of reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-8H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTXEOPUVZXZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453451
Record name Butanal, 4-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119649-27-3
Record name Butanal, 4-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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